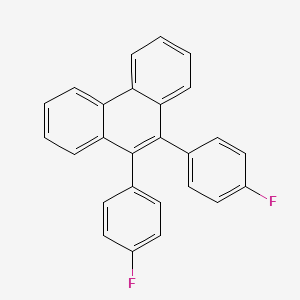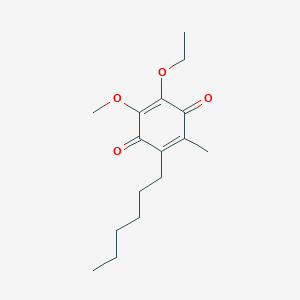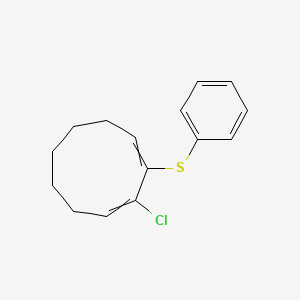
2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene is an organic compound characterized by a cyclononadiene ring substituted with a chlorine atom and a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene typically involves the cycloaddition reactions of dienes. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the cyclononadiene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes such as distillation or chromatography to isolate the desired product. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenylsulfanyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted cyclononadienes, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can participate in various binding interactions, while the chlorine atom may influence the compound’s reactivity and stability. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylsulfanyl-1,3-butadiene: Similar in structure but lacks the chlorine atom.
3-Phenylsulfanyl-1,3-butadiene: Another related compound with different substitution patterns.
Uniqueness
2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene is unique due to the presence of both the chlorine and phenylsulfanyl groups on the cyclononadiene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
143741-66-6 |
|---|---|
Formule moléculaire |
C15H17ClS |
Poids moléculaire |
264.8 g/mol |
Nom IUPAC |
2-chloro-3-phenylsulfanylcyclonona-1,3-diene |
InChI |
InChI=1S/C15H17ClS/c16-14-11-7-2-1-3-8-12-15(14)17-13-9-5-4-6-10-13/h4-6,9-12H,1-3,7-8H2 |
Clé InChI |
BDWDDBLSEUVOCP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC=C(C(=CCC1)Cl)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


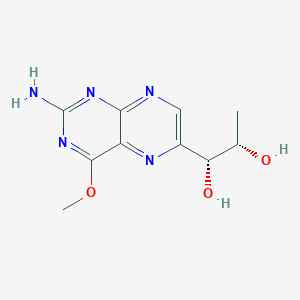
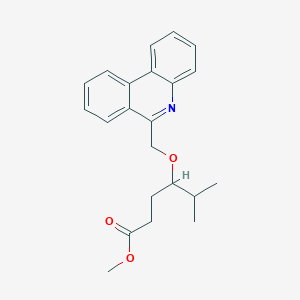
![7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol](/img/structure/B12545652.png)
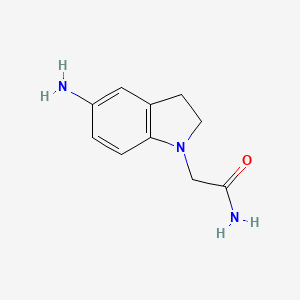

![(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12545674.png)

![3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene](/img/structure/B12545682.png)
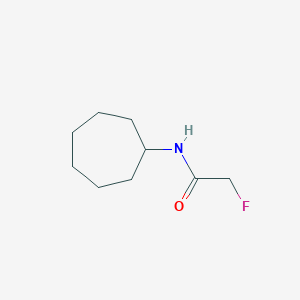
![1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole](/img/structure/B12545700.png)
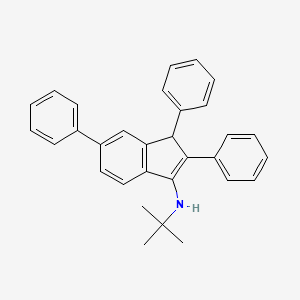
![1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one](/img/structure/B12545702.png)
